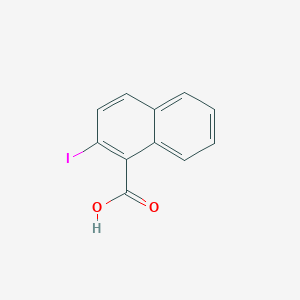

2-Iodonaphthalene-1-carboxylic acid

説明

Contextual Significance of Naphthalene (B1677914) Carboxylic Acid Derivatives in Organic Synthesis

Naphthalene carboxylic acid derivatives, a class of compounds characterized by a naphthalene backbone with one or more carboxylic acid groups, are of considerable importance in organic chemistry. ontosight.ai Their fused aromatic ring system provides a structurally rigid and electronically distinct platform that is not easily replicated by simpler benzene-based molecules. This unique structure is a cornerstone in the synthesis of a wide array of functional materials and biologically active compounds. ijrpr.com

The applications of these derivatives are diverse, spanning several industries:

Pharmaceuticals: The naphthalene core is a key structural motif in numerous therapeutic agents. For instance, Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a naphthalene derivative. ijrpr.com The carboxylic acid functionality often enhances a molecule's ability to interact with biological targets. ontosight.ai

Dyes and Pigments: The extended π-system of the naphthalene ring is conducive to creating chromophores, making these derivatives valuable precursors in the synthesis of dyes and pigments.

Materials Science: Naphthalene-based structures are integral to the development of advanced polymers, resins, and organic optoelectronic materials due to their thermal stability and unique photophysical properties. rsc.orgbohrium.com

The synthetic utility of naphthalene carboxylic acids stems from the reactivity of both the aromatic ring and the carboxylic acid group. The ring can undergo electrophilic substitution reactions, while the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acyl halides, further expanding its synthetic potential. solubilityofthings.com

Role of Halogenated Naphthalenes as Versatile Building Blocks

The introduction of a halogen atom onto the naphthalene framework dramatically increases its versatility as a synthetic building block. Halogenated naphthalenes, including iodo-substituted variants like 2-Iodonaphthalene-1-carboxylic acid, are highly prized intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions. acs.orggoogle.com

The iodine atom, in particular, is an excellent leaving group, making the carbon to which it is attached highly susceptible to forming new bonds. This reactivity is harnessed in several powerful synthetic methods:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to create carbon-carbon triple bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.

Carbonylation Reactions: The introduction of a carbonyl group using carbon monoxide or a surrogate like CO2, often catalyzed by palladium, to synthesize aldehydes, ketones, or carboxylic acid derivatives. researchgate.netbohrium.com

The ability to selectively introduce a wide range of substituents at a specific position on the naphthalene core makes halogenated naphthalenes indispensable for the bottom-up construction of complex, functional molecules that would be difficult to access through other means. rsc.orgrsc.org This strategic functionalization is a key theme in modern synthetic chemistry.

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research involving compounds like this compound is largely focused on leveraging its unique structure for the efficient synthesis of novel materials and complex organic molecules. A significant area of investigation is the development of more efficient and regioselective catalytic methods for functionalizing the naphthalene core. rsc.org For instance, recent studies have explored palladium-catalyzed C-H activation and annulation reactions on naphthalene carboxylic acid derivatives to build extended polycyclic aromatic hydrocarbons (PAHs), which are of interest for organic electronics. rsc.org

Key research trajectories include:

Novel Cross-Coupling Reactions: Developing new catalytic systems that can perform challenging cross-coupling reactions with high yields and functional group tolerance. This includes using this compound as a substrate to introduce complex fragments onto the naphthalene skeleton.

C-H Functionalization: Exploring methods to directly functionalize the other C-H bonds on the this compound molecule, offering alternative pathways to poly-substituted naphthalenes.

Synthesis of Novel Ligands and Materials: Utilizing this compound as a starting material for the synthesis of unique ligands for catalysis or as a monomer for creating specialized polymers with tailored electronic or photophysical properties.

Despite its potential, the synthesis and manipulation of this compound present certain challenges. A primary difficulty is achieving high regioselectivity during the initial synthesis of the molecule itself, as direct halogenation and carboxylation of naphthalene can often lead to mixtures of isomers. Furthermore, the steric hindrance around the C1 and C2 positions, due to the adjacent substituents, can influence the reactivity and require carefully optimized reaction conditions for subsequent transformations. Overcoming these hurdles to provide efficient and scalable access to this and related compounds remains an active area of research.

Physicochemical Properties

Below are tables detailing the key physical and chemical properties of this compound and its parent compound, 2-iodonaphthalene (B183038).

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 17542-06-2 | guidechem.com |

| Molecular Formula | C₁₁H₇IO₂ | guidechem.com |

| Molecular Weight | 298.08 g/mol | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 37.3 Ų | guidechem.com |

| Heavy Atom Count | 14 | guidechem.com |

| Complexity | 229 | guidechem.com |

Table 2: Properties of 2-Iodonaphthalene

| Property | Value | Reference |

| CAS Number | 612-55-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₇I | nih.govsigmaaldrich.com |

| Molecular Weight | 254.07 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 52-56 °C | sigmaaldrich.comchembk.com |

| Boiling Point | ~320 °C (estimate) | chembk.com |

| Appearance | White to yellowish crystalline solid | chembk.com |

| Solubility | Low solubility in water; soluble in ether and benzene (B151609) | chembk.com |

| XLogP3 | 4.1 | nih.gov |

Mentioned Compounds

特性

IUPAC Name |

2-iodonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFTVSOXDVTMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620942 | |

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17542-06-2 | |

| Record name | 2-Iodo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17542-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Iodonaphthalene 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functional groups. Standard synthetic protocols can be applied to 2-Iodonaphthalene-1-carboxylic acid to modify this moiety, leading to the formation of amides, esters, and other related derivatives.

Amide Formation Reactions

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of coupling agents are available, each with its own specific applications and advantages. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form the corresponding amide.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproducts |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

Esterification and Etherification Strategies

Esterification of this compound can be readily accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or a water-removing apparatus is employed.

Table 2: Typical Acid Catalysts for Fischer Esterification

| Catalyst |

|---|

| Sulfuric Acid (H₂SO₄) |

| p-Toluenesulfonic Acid (TsOH) |

Another route to esters involves the reaction of the carboxylate salt of this compound with an alkyl halide (such as an alkyl iodide or bromide). This is a nucleophilic substitution reaction (Sₙ2) and provides a non-acidic method for ester synthesis.

Formation of Acyl Hydrazides and Hydroxamic Acids

The carboxylic acid functionality of this compound can also be converted into acyl hydrazides and hydroxamic acids, which are important functional groups in medicinal chemistry and coordination chemistry. The synthesis of these derivatives typically proceeds through an activated intermediate. For instance, the carboxylic acid can first be converted to an ester (e.g., a methyl or ethyl ester), which is then treated with hydrazine (B178648) (N₂H₄) or hydroxylamine (B1172632) (NH₂OH) to yield the corresponding acyl hydrazide or hydroxamic acid. Direct coupling of the carboxylic acid with hydroxylamine or hydrazine is also possible using the same peptide coupling agents described for amide formation.

Decarboxylative Transformations

Decarboxylation involves the removal of the carboxylic acid group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this transformation often requires forcing conditions unless facilitated by appropriately positioned substituents.

Decarboxylative halogenation, or halodecarboxylation, is a synthetic method that converts a carboxylic acid to an organic halide by replacing the carboxyl group with a halogen atom. While specific studies on the decarboxylative halogenation of this compound are not prevalent, general methods for aryl carboxylic acids can be considered. These reactions often proceed via the formation of a carboxylate salt (e.g., silver carboxylate in the Hunsdiecker reaction) which is then treated with a halogen source. More modern methods may involve transition metal catalysis under photoredox conditions. The successful application of such a method to this compound would result in the formation of 2-Iodonaphthalene (B183038). The challenge in this specific transformation would be to achieve selective decarboxylation without affecting the existing iodo-substituent at the C2 position.

Reactions at the Iodo-Substituted Naphthalene (B1677914) Ring

The iodine atom at the C2 position of the naphthalene ring is a versatile functional group, primarily serving as a leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the naphthalene core. The presence of the carboxylic acid at the adjacent C1 position can influence the reactivity of the C-I bond through electronic and steric effects. Key examples of such cross-coupling reactions include the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations allow for the introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, onto the naphthalene scaffold.

Table 3: Common Cross-Coupling Reactions at the Aryl Iodide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C (Aryl-Alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand + Base | C-N (Aryl-Amine) |

| Ullmann Coupling | Alcohol, Amine, Thiol | Cu catalyst + Base | C-O, C-N, C-S |

These reactions significantly expand the synthetic utility of this compound, enabling its use as an intermediate in the construction of a diverse range of complex organic molecules for applications in materials science and medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the naphthalene ring makes this compound an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.neted.ac.uk In this reaction, this compound can be coupled with a variety of organoboron reagents, such as boronic acids or their corresponding esters (e.g., pinacol (B44631) esters), in the presence of a palladium catalyst and a base. researchgate.neted.ac.uk The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. nih.gov

The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields. A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve a Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and an aqueous base like Na₂CO₃ or K₃PO₄.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid or Arylboronic ester |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand |

| Ligand | PPh₃, Xantphos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME |

| Temperature | 80-110 °C |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org this compound is a suitable substrate for this transformation, reacting with various terminal alkynes to produce 2-alkynylnaphthalene-1-carboxylic acid derivatives.

The catalytic cycle involves the palladium-catalyzed activation of the aryl iodide and the copper-catalyzed formation of a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, affords the final product. rsc.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/ligand |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.orgpearson.com this compound can undergo Heck coupling with a variety of alkenes to introduce a vinyl group at the 2-position of the naphthalene ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org

Research has shown that the presence of a pendant carboxylic acid can act as a directing group in Heck reactions, influencing the regioselectivity of the addition to the alkene. semanticscholar.orgnih.gov This directing effect can be exploited to control the outcome of the reaction with unsymmetrical alkenes. The reaction mechanism involves oxidative addition of the palladium(0) to the aryl iodide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org

Table 3: General Conditions for Heck Reaction of this compound

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkene | Styrene, acrylates, etc. |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 80-140 °C |

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, involves the reaction of a nucleophile with an allylic substrate containing a leaving group, catalyzed by a palladium complex. wikipedia.org While direct examples with this compound as the nucleophile are not prevalent, related naphthoic acids can participate in such transformations. The general mechanism involves the coordination of the palladium(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allylpalladium complex. wikipedia.org A nucleophile can then attack this complex, leading to the substituted product. wikipedia.org The carboxylic acid group of a naphthoic acid could potentially serve as a nucleophile, although this is less common than its use in directing cross-coupling reactions.

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann condensation, a classic example, involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. More modern copper-catalyzed arylation reactions often employ ligands to facilitate the process at lower temperatures.

This compound can serve as the arylating agent in these reactions. For instance, it can be coupled with various nucleophiles, such as amines or phenols, in the presence of a copper catalyst to form N-aryl and O-aryl products, respectively. beilstein-journals.org Copper-catalyzed α-arylation of enolates is another important transformation for C-C bond formation. nih.gov

Table 4: Representative Conditions for Copper-Catalyzed N-Arylation

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Nucleophile | Primary or secondary amine |

| Catalyst | CuI, CuSO₄ |

| Ligand | 1,10-Phenanthroline, L-proline |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMSO, DMF |

| Temperature | 100-150 °C |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For the reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. youtube.com

The naphthalene ring system of this compound is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution under standard conditions. The carboxylic acid group is a deactivating group, but it is not a strong enough electron-withdrawing group to facilitate the formation of the Meisenheimer complex. Therefore, direct displacement of the iodine atom by common nucleophiles via a classical SNAAr pathway is generally not a feasible synthetic route.

Formation of Hypervalent Iodine Compounds from Iodinated Naphthalenecarboxylic Acids

This compound serves as a potential precursor for the synthesis of hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and ability to facilitate various chemical transformations. The reactivity of the iodine atom in this compound allows for its oxidation from the +1 oxidation state to higher oxidation states, typically +3 or +5, leading to the formation of λ³-iodanes and λ⁵-iodanes, respectively. These compounds are characterized by the iodine atom having more than eight electrons in its valence shell.

The synthesis of hypervalent iodine(III) compounds from aryl iodides is a well-established process that can be achieved through various oxidative methods. A common approach involves the direct oxidation of the iodoarene. For instance, the treatment of an iodoarene with peracetic acid in acetic acid is a standard method for the preparation of (diacetoxyiodo)arenes. uwaterloo.ca Alternatively, oxidants such as sodium percarbonate can be employed in a mixture of acetic anhydride, acetic acid, and dichloromethane (B109758) to yield the corresponding (diacetoxyiodo)arene. nih.gov The general scheme for the oxidation of an aryl iodide to a (diacetoxyiodo)arene is depicted below:

ArI + 2CH₃COOH (oxidant) → ArI(OAc)₂ + H₂O

Other oxidizing systems, such as sodium hypochlorite (B82951) pentahydrate and m-chloroperoxybenzoic acid (mCPBA) in acetic acid, have also been proven effective for this transformation. organic-chemistry.org

Once formed, these (diacetoxyiodo)arenes can serve as precursors to other hypervalent iodine reagents. For example, they can be used to generate iodonium (B1229267) ylides, which are versatile carbene precursors. The reaction of a (diacetoxyiodo)arene with a 1,3-dicarbonyl compound in the presence of a base like potassium hydroxide (B78521) leads to the formation of a stable iodonium ylide. mdpi.com A one-pot procedure for the synthesis of aryliodonium ylides directly from aryl iodides has also been developed, involving the initial oxidation of the aryl iodide with an oxidant like mCPBA, followed by the addition of the dicarbonyl compound and a base. researchgate.netresearchgate.net

Furthermore, this compound can be envisioned as a substrate for the synthesis of diaryliodonium salts. These salts are powerful arylating agents and are typically prepared by the reaction of an aryl iodide with another aromatic compound in the presence of an oxidizing agent and a strong acid. One-pot syntheses of diaryliodonium triflates and tosylates have been developed using mCPBA as the oxidant and triflic acid or p-toluenesulfonic acid, respectively. organic-chemistry.org

The following table summarizes various methods for the synthesis of hypervalent iodine compounds from aryl iodides, which are applicable to this compound.

| Hypervalent Iodine Compound | Starting Material | Reagents and Conditions | Reference(s) |

| (Diacetoxyiodo)arenes | Iodoarenes | Peracetic acid, acetic acid | uwaterloo.ca |

| (Diacetoxyiodo)arenes | Iodoarenes | Sodium percarbonate, Ac₂O, AcOH, CH₂Cl₂ | nih.gov |

| [Bis(trifluoroacetoxy)iodo]arenes | Iodoarenes | Oxone, trifluoroacetic acid | organic-chemistry.org |

| Iodonium Ylides | (Diacetoxyiodo)arenes | 1,3-Dicarbonyl compound, KOH, MeCN | mdpi.com |

| Iodonium Ylides (one-pot) | Iodoarenes | mCPBA, 1,3-dicarbonyl compound, KOH, CH₂Cl₂ | researchgate.netresearchgate.net |

| Diaryliodonium Triflates (one-pot) | Iodoarenes and Arenes | mCPBA, TfOH | organic-chemistry.org |

| Diaryliodonium Tosylates (one-pot) | Iodoarenes and Arenes | mCPBA, p-TsOH | organic-chemistry.org |

It is important to note that while these general methods are well-documented for a range of aryl iodides, specific studies on the application of these methods to this compound are not extensively reported. However, the established reactivity of iodoarenes provides a strong basis for predicting the successful formation of analogous hypervalent iodine compounds from this naphthalene derivative.

Directed C-H Functionalization Methodologies

The carboxylic acid functional group is a versatile directing group in transition metal-catalyzed C-H functionalization reactions. In the context of this compound, the carboxylate can direct the functionalization of C-H bonds at specific positions on the naphthalene ring, offering a powerful strategy for the synthesis of polysubstituted naphthalene derivatives. The most common position for carboxylate-directed C-H activation is the ortho-position to the directing group.

Transition metal catalysts, particularly those based on palladium and rhodium, are widely employed for these transformations. The general mechanism involves the coordination of the carboxylate to the metal center, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds.

For 1-naphthoic acids, the carboxylate group can direct the functionalization of the C8 (peri) and C2 (ortho) positions. Palladium-catalyzed C8-arylation of 1-naphthoic acid derivatives with aryl iodides has been reported. rsc.org This reaction proceeds via an electrophilic aromatic substitution-type pathway. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the C-H activation.

Rhodium(III) catalysts are also effective for carboxylate-directed C-H functionalization. For instance, rhodium(III)-catalyzed intramolecular Heck-type reactions directed by a carboxylic acid have been demonstrated. nih.gov In these reactions, the carboxylate directs the formation of a rhodacycle, which then undergoes insertion of an olefin followed by reductive elimination to afford the cyclized product.

The scope of coupling partners in these directed C-H functionalization reactions is broad and includes alkenes (olefination), alkynes (alkynylation), aryl halides (arylation), and various electrophiles. The carboxylate group can often be removed after the functionalization, making it a traceless directing group.

The following table presents examples of carboxylate-directed C-H functionalization reactions of naphthoic acids, which serve as a model for the expected reactivity of this compound.

| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference(s) |

| ortho-Olefination | 1-Naphthoic Acid | Pd(OAc)₂, Styrene, Cu(OAc)₂ | Isocoumarin derivative | labxing.com |

| C8-Arylation | 1-Naphthoyl Pivalate | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | 8-Aryl-1-naphthoic acid derivative | rsc.org |

| Intramolecular Heck-type Cyclization | Benzoic acid derivative | [RhCp*Cl₂]₂, Cu(OAc)₂, K₂CO₃ | Dihydrobenzofuran derivative | nih.gov |

| ortho-Alkylation | Benzoic Acid | RuCl₃·nH₂O, Alkyl Halide | ortho-Alkylbenzoic acid | researchgate.net |

While specific studies on the directed C-H functionalization of this compound are limited, the principles established with other aromatic and naphthoic carboxylic acids provide a strong framework for predicting its reactivity. The presence of the iodo group at the C2 position may influence the electronic and steric environment, potentially affecting the regioselectivity and efficiency of the C-H activation at the C8 and C3 positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodonaphthalene 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-iodonaphthalene-1-carboxylic acid, ¹H and ¹³C NMR are fundamental in establishing the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxyl (-COOH) | 10.0 - 13.0 | br s |

| Aromatic (H3-H8) | 7.0 - 8.5 | m |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm for aromatic carboxylic acids openstax.org. The carbon atom attached to the iodine (C2) would be influenced by the heavy atom effect of iodine, leading to a chemical shift that is significantly different from that of the other aromatic carbons. The remaining aromatic carbons would appear in the typical range for naphthalenic systems.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxyl (-COOH) | 165 - 185 |

| Aromatic (C1-C10) | 120 - 150 |

| C-I | Upfield of other sp² carbons |

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an invaluable tool. ¹⁹F NMR is highly sensitive to the local electronic environment, and the chemical shifts of fluorine atoms are spread over a wide range, providing detailed structural information. The introduction of fluorine substituents onto the naphthalene (B1677914) ring would result in characteristic signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants to neighboring protons or other fluorine atoms providing insights into their precise location on the aromatic system. However, specific ¹⁹F NMR data for such derivatives is not currently available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer orgchemboulder.comlibretexts.orgechemi.com. A strong, sharp absorption corresponding to the C=O stretching vibration of the carbonyl group would typically appear between 1680 and 1710 cm⁻¹, with the conjugation to the naphthalene ring lowering the frequency compared to a non-conjugated carboxylic acid openstax.orglibretexts.org. Additional bands in the fingerprint region would correspond to C-C stretching vibrations of the naphthalene ring and C-I stretching.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carbon-Iodine | C-I stretch | 500 - 600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₇IO₂), HRMS would provide an exact mass measurement with a high degree of accuracy. This data would confirm the elemental composition and serve as a definitive piece of evidence for the compound's identity. While specific HRMS data for this compound is not found in the searched literature, the theoretical exact mass can be calculated.

X-ray Crystallography of Co-Crystals and Related Derivatives (e.g., palladacycles)

X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a single crystal. While the crystal structure of this compound itself has not been reported in the surveyed literature, the formation of co-crystals or derivatives such as palladacycles could facilitate crystallographic analysis. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. Aromatic carboxylic acids are known to form co-crystals, often through hydrogen bonding and other intermolecular forces rsc.orgnih.govresearchgate.net. The iodine atom in this compound could also participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing rsc.orgnih.govacs.org.

The synthesis of palladacycles, which are organometallic compounds containing a metal-carbon bond as part of a ring structure, is another strategy to obtain crystalline derivatives suitable for X-ray diffraction. The structural information obtained from such studies would provide precise bond lengths, bond angles, and details of intermolecular interactions, offering a complete and definitive picture of the molecule's three-dimensional structure.

Computational and Theoretical Investigations of 2 Iodonaphthalene 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost. It is particularly effective for studying the electronic structure and energetics of molecules like 2-Iodonaphthalene-1-carboxylic acid.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to understand similar transformations. For instance, in reactions involving aryl iodides, such as palladium-catalyzed cross-coupling reactions, DFT calculations can elucidate the step-by-step mechanism. This includes the oxidative addition of the aryl iodide to the metal catalyst, subsequent transmetalation or migratory insertion, and the final reductive elimination to yield the product. DFT can be used to model the geometry of the transition states for each of these elementary steps, providing a detailed picture of the reaction pathway.

| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Oxidative Addition | Activation Energy (ΔE‡) | 15 - 25 |

| Reductive Elimination | Activation Energy (ΔE‡) | 10 - 20 |

| Overall Reaction | Reaction Energy (ΔE_rxn) | -10 - -30 |

Note: The values in this table are hypothetical and serve as examples of the types of data generated from DFT calculations for similar aryl iodide compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques to visualize and simulate molecular behavior. For this compound, molecular dynamics (MD) simulations could be used to study its conformational flexibility and its interactions with solvent molecules or biological macromolecules. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its properties in solution or its potential as a ligand for a protein.

Electronic Structure Analysis and Bonding Characteristics

The electronic properties of this compound, such as the distribution of electron density and the nature of its chemical bonds, can be thoroughly analyzed using computational methods. Techniques like Natural Bond Orbital (NBO) analysis can provide a quantitative description of the bonding, including the charge distribution on each atom and the nature of the carbon-iodine bond. This information is vital for understanding the molecule's reactivity, as the iodine atom's partial charge and the bond's polarizability are key factors in its role as a leaving group in nucleophilic substitution and cross-coupling reactions.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the most likely sites of reaction on the this compound molecule. By calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For reactions on the naphthalene (B1677914) ring, these calculations can predict the regioselectivity, indicating which positions are most likely to undergo substitution. While this compound itself is not chiral, computational methods are essential for predicting stereoselectivity in reactions where it might be converted into a chiral product.

In Silico Approaches to Molecular Design

The principles of in silico molecular design can be applied to this compound to explore its potential in various applications, particularly in drug discovery and materials science. By computationally modifying its structure—for example, by replacing the iodine atom or functionalizing the carboxylic acid group—and then calculating the properties of these new virtual compounds, researchers can screen for molecules with desired characteristics. This virtual screening approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. For instance, derivatives could be designed and docked into the active site of a target protein to predict their binding affinity, a key step in rational drug design.

Applications of 2 Iodonaphthalene 1 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

2-Iodonaphthalene-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of complex organic structures. Its naphthalene (B1677914) core provides a rigid scaffold, while the iodo and carboxylic acid functional groups offer reactive sites for a variety of chemical transformations. This allows for the construction of intricate molecular architectures with applications in medicinal chemistry and materials science.

Building Block for Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)

This compound can be utilized as a key building block in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles. A one-pot synthesis-arylation strategy has been developed for the creation of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides. nbinno.com In this process, a carboxylic acid is first reacted with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole (B1194373) intermediate. This intermediate then undergoes a copper-catalyzed C-H arylation with an aryl iodide. nbinno.com

By employing this compound in such a reaction sequence, either as the initial carboxylic acid or as the aryl iodide coupling partner, chemists can introduce the naphthalene moiety into the final 1,3,4-oxadiazole structure. The general procedure for this one-pot synthesis is outlined in the table below.

Table 1: General Procedure for the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Step | Reagents and Conditions | Purpose |

| 1 | Carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), anhydrous 1,4-dioxane, 80 °C, 3 h | Formation of the monosubstituted 1,3,4-oxadiazole intermediate. |

| 2 | Aryl iodide, CuI, 1,10-Phenanthroline, Cs₂CO₃, 110 °C, 16 h | Copper-catalyzed C-H arylation of the intermediate. |

This methodology allows for the streamlined assembly of complex molecules containing the 1,3,4-oxadiazole ring system, which is a common motif in pharmacologically active compounds.

Synthesis of Diversely Substituted Naphthalene-Based Scaffolds

The development of novel regioselective synthesis methods for polysubstituted naphthalene derivatives is an active area of research due to the wide range of biological activities exhibited by these compounds. mdpi.com this compound serves as an excellent starting point for creating diverse naphthalene-based scaffolds. The presence of two distinct functional groups, the carboxylic acid and the iodo substituent, allows for selective and sequential modifications.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through standard organic transformations. The iodine atom, being a good leaving group, is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the naphthalene core.

The combination of these transformations provides a powerful toolkit for the synthesis of a library of diversely substituted naphthalene derivatives from a single, readily available precursor.

Utilization in Unnatural Amino Acid Synthesis via C-H Functionalization

Unnatural amino acids are crucial components in the development of novel peptide-based therapeutics and probes. nih.gov One strategy for the synthesis of these modified amino acids involves the palladium-catalyzed C-H bond functionalization of readily available amino acid precursors. This approach allows for the direct introduction of aryl groups at the β-position of aliphatic carboxylic acids and their derivatives.

While direct C-H functionalization of unprotected amino acids can be challenging, the use of directing groups can facilitate this transformation. For example, N-protected amino acids can be coupled with aryl iodides in the presence of a palladium catalyst. In this context, 2-iodonaphthalene (B183038) can serve as the coupling partner to introduce the naphthyl moiety. Although the direct use of this compound in this specific transformation requires further investigation, its potential as a synthon for introducing the naphthalene scaffold into amino acid structures is significant. The carboxylic acid group could either be protected prior to the C-H activation step or potentially act as a directing group under specific reaction conditions.

Late-Stage Functionalization Strategies in Medicinal Chemistry Research

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of chemical modifications at a late stage in the synthesis of a complex molecule. This approach allows for the rapid generation of analogues of a lead compound, which can help to optimize its pharmacological properties. The iodo-substituent of this compound makes it a potentially valuable reagent for LSF.

Aryl iodides are known to participate in a variety of cross-coupling reactions, including those that are amenable to the complex and multifunctional environments of drug-like molecules. The C-I bond can be selectively activated in the presence of other functional groups, allowing for the precise installation of the naphthylmethyl carboxylate moiety onto a target molecule. This could be particularly useful for exploring the structure-activity relationship of a bioactive compound by introducing a bulky and rigid naphthalene group. While specific examples of the use of this compound in LSF are still emerging, its chemical properties make it a promising tool for this application.

Precursor to Catalytic Species and Reagents

In addition to its role as a building block in organic synthesis, this compound can also be used as a precursor for the synthesis of catalysts and reagents.

Synthesis of Palladacyclic Complexes for Asymmetric Catalysis

This compound has been successfully employed in the synthesis of a new family of air- and moisture-stable enantiopure C,N-palladacycles, known as PIN-acac complexes. These complexes are prepared in a three-step process starting from 2-iodo-1-naphthoic acid and enantiopure β-amino alcohols.

The resulting palladacyclic complexes have been evaluated as catalysts in the enantioselective rearrangement of prochiral (E)-allylic trichloroacetimidates and the SN2' allylic substitution of acetic acid with prochiral (Z)-allylic trichloroacetimidates. While they were found to be poor catalysts for the Overman rearrangement, they demonstrated good catalytic activity in the allylic substitution reaction, affording branched allylic esters in high yields with low to moderate enantioselectivities.

Table 2: Performance of a PIN-acac Complex in Asymmetric Allylic Substitution

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| PIN-acac complex | (Z)-allylic trichloroacetimidate | Branched allylic ester | High | Low to Moderate |

Computational studies have suggested that the enantioselectivity of these catalysts could be improved by optimizing the steric environment around the carbon ligand of the palladacycle.

Development of Novel Hypervalent Iodine Reagents

This compound serves as a key precursor in the development of novel hypervalent iodine reagents. Hypervalent iodine compounds, often called iodanes, are molecules where an iodine atom formally possesses more than the eight electrons in its valence shell required by the octet rule. wikipedia.org These reagents, particularly λ3- and λ5-iodanes, are valued in organic synthesis for their properties as mild and highly selective oxidizing agents, offering an environmentally benign alternative to many heavy-metal-based oxidants. wikipedia.orgarkat-usa.org

The synthesis of hypervalent iodine compounds typically involves the oxidation of an organoiodine compound. wikipedia.org Aryl iodides like this compound are excellent starting materials for this process. The presence of the electron-withdrawing carboxylic acid group on the naphthalene scaffold can influence the reactivity and stability of the resulting hypervalent iodine reagent. The general preparation involves oxidizing the iodine(I) center of the naphthalene precursor to a higher oxidation state, such as iodine(III) or iodine(V), using common oxidants like peracetic acid or oxone. wikipedia.orgarkat-usa.org For example, a well-known λ5-iodane, 2-iodoxybenzoic acid (IBX), is produced by the oxidation of its precursor, 2-iodobenzoic acid. wikipedia.org Similarly, this compound can be oxidized to create naphthalene-based analogues of reagents like (diacetoxyiodo)benzene (B116549) (DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI), which are versatile reagents for various oxidative transformations. arkat-usa.org

The development of new reagents from precursors like this compound is driven by the need for reagents with tailored reactivity, solubility, and selectivity. The bulky naphthalene backbone, compared to a simpler benzene (B151609) ring, can impart unique steric and electronic properties to the hypervalent iodine center, potentially leading to novel applications in carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org

| Class of Reagent (Oxidation State) | General Structure Example | Key Synthetic Applications |

|---|---|---|

| Iodine(III) - Acylates | ArI(OAc)₂ | Oxidative cyclizations, Acetoxylations, Arylations |

| Iodine(III) - Halides | ArICl₂ | Chlorinations, Dichlorinations of alkenes |

| Iodine(III) - Iodosylarenes | (ArIO)n | Oxygen transfer reactions, Precursor to other reagents |

| Iodine(V) - Iodylarenes | ArIO₂ (e.g., IBX) | Selective oxidation of alcohols to aldehydes and ketones |

| Iodine(III) - Diaryliodonium Salts | [Ar₂I]⁺X⁻ | Electrophilic arylation of a wide range of nucleophiles |

Emerging Applications in Optoelectronic Devices and Functional Materials (Related to Naphthalene Scaffolds)

The naphthalene scaffold, the core structure of this compound, is a fundamental building block in the design of high-performance organic materials for optoelectronic applications. mdpi.com Its rigid, planar, and extended π-conjugated system provides excellent charge carrier mobility and desirable photophysical properties, making it a frequent choice for constructing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comrsc.orggatech.edu

Furthermore, π-conjugated molecules incorporating naphthalene units are being explored for their unique self-assembly properties, which can lead to materials with tunable luminescence. rsc.org By controlling the aggregation of these molecules through solvent polarity, it is possible to generate a range of emission colors from a single compound, opening possibilities for applications in sensors and advanced light-harvesting systems. rsc.org Theoretical studies on molecules such as naphthalene bis-benzimidazole derivatives continue to predict outstanding optoelectronic properties, suggesting their future utility as charge-transporting materials in next-generation devices. researchgate.net

| Application Area | Naphthalene-Based Material Class | Key Properties & Function | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Naphthalene-based copolymers | Serve as blue-light-emitting materials with high thermal stability. mdpi.com | mdpi.com |

| Perovskite Solar Cells (PSCs) | Naphthalene diimide (NDI) polymers | Act as efficient n-type electron transport layer (ETL) materials. rsc.org | rsc.org |

| Organic Field-Effect Transistors (OFETs) | Naphthalene diimide (NDI) derivatives | Function as stable n-type semiconductors with high electron mobility. gatech.edu | gatech.edu |

| Organic Photovoltaics (OPVs) | Naphthalene bis-benzimidazole derivatives | Predicted to be excellent charge transporting materials. researchgate.net | researchgate.net |

| Light-Harvesting Systems | π-conjugated naphthalene molecules | Exhibit self-assembly and tunable luminescence properties. rsc.org | rsc.org |

Supramolecular Chemistry of 2 Iodonaphthalene 1 Carboxylic Acid and Its Congeners

Investigation of Hydrogen Bonding Networks in Crystalline Solids

The carboxylic acid group is one of the most robust and predictable functional groups for directing crystal packing through hydrogen bonding. rsc.orgijacskros.com In the solid state, carboxylic acids commonly form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a recognizable R²₂(8) ring motif. ias.ac.in This dimerization is a powerful supramolecular synthon that often dictates the initial assembly of molecules.

In more complex scenarios, such as in the presence of water or other hydrogen-bond donors/acceptors, the network can deviate from simple dimerization. For instance, studies on other carboxylic acids have shown the formation of chain motifs or more intricate helical and layered structures, sometimes mediated by solvent molecules. mdpi.com In such cases, the water molecules can bridge between carboxylic acid groups, leading to different supramolecular isomers. mdpi.com

Table 1: Common Hydrogen-Bonding Motifs in Carboxylic Acids This interactive table summarizes the primary hydrogen-bonding patterns anticipated for molecules like 2-iodonaphthalene-1-carboxylic acid.

| Synthon Type | Description | Graph Set Notation | Typical O···O Distance (Å) |

| Dimer | A pair of molecules linked by two O-H···O hydrogen bonds. | R²₂(8) | 2.6 - 2.7 |

| Catemer (Chain) | Molecules linked head-to-tail by single O-H···O hydrogen bonds. | C(4) | 2.5 - 2.8 |

| Hydrated Bridge | Carboxylic acid groups bridged by one or more water molecules. | Varies | 2.7 - 2.9 |

Note: The data presented are typical values derived from studies on various carboxylic acids and serve as a predictive framework for this compound.

Exploration of Halogen Bonding Interactions

A key feature of this compound is the iodine atom at the 2-position. Iodine is an excellent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom is attracted to a nucleophilic site, such as the oxygen atom of a carbonyl group. nih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

In a crystal lattice of this compound, the iodine atom of one molecule could readily form a halogen bond with one of the oxygen atoms of the carboxylic acid group of a neighboring molecule. This C-I···O=C interaction would compete with and complement the primary hydrogen-bonding network. The directionality of the halogen bond (approaching a 180° angle) makes it a powerful tool for controlling the orientation of molecules in the crystal, a principle known as crystal engineering.

Studies on related systems, such as diaryliodonium carboxylates, have demonstrated that I···O halogen bonds are robust enough to direct the formation of specific 0D, 1D, and 2D supramolecular assemblies. mdpi.com In these cases, the iodonium (B1229267) center acts as the XB donor and the carboxylate as the acceptor, forming charge-supported halogen bonds that define the architecture. mdpi.com While the C-I bond in this compound is a weaker XB donor than an iodonium ion, the principles of directionality and donor-acceptor pairing remain the same.

Rational Design of Self-Assembly Architectures

The dual functionality of this compound allows for the rational design of complex supramolecular architectures. The interplay between the strong, well-defined hydrogen bonds and the weaker, yet highly directional, halogen bonds can be exploited to create predictable patterns. wikipedia.org

1D Chains: Molecules could link via the primary carboxylic acid dimer synthon, with halogen bonds providing lateral connections between the resulting hydrogen-bonded chains.

2D Sheets: A checkerboard pattern could emerge where molecules are connected in one direction by hydrogen bonds and in the perpendicular direction by halogen bonds. Aromatic carboxylic acids are well-known for their ability to form 2D networks at interfaces. researchgate.net

3D Frameworks: The combination of hydrogen bonding, halogen bonding, and π-π stacking of the naphthalene (B1677914) cores could lead to the formation of complex three-dimensional structures with potential for porosity or host-guest chemistry.

The design process involves a hierarchical consideration of interaction strengths. The robust hydrogen-bond dimer is likely to form first, creating a primary supramolecular structure. The weaker halogen bonds and van der Waals forces then organize these larger assemblies into the final crystal lattice. This programmed, informational process is a cornerstone of modern supramolecular chemistry. psu.edu

Co-crystallization Studies and Polymorphism

The ability of this compound to participate in both hydrogen and halogen bonding makes it an excellent candidate for co-crystallization studies. Co-crystals are crystalline solids containing two or more different molecular components in a stoichiometric ratio.

By introducing a second molecule (a co-former) that can compete for or complement the existing interactions, new supramolecular structures can be formed. For example:

Pyridine (B92270) Derivatives: A co-former such as a pyridine would likely disrupt the carboxylic acid dimer and form a strong N···H-O hydrogen bond, creating an acid-pyridine heterosynthon. yu.edu.jo

Strong Halogen Bond Acceptors: A co-former with a strong Lewis basic site could preferentially bind to the iodine atom, altering the packing arrangement.

The balance between these interactions can also lead to polymorphism—the ability of a compound to exist in more than one crystal structure. Different crystallization conditions (e.g., solvent, temperature) could favor different hydrogen or halogen bonding motifs, resulting in polymorphs with distinct physical properties. mdpi.com For example, one polymorph might be dominated by the classic hydrogen-bonded dimer, while another, perhaps crystallized from a different solvent, might exhibit a chain motif stabilized by C-I···O halogen bonds. The study of such phenomena is crucial for understanding how to control the solid-state properties of functional materials.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of green and sustainable methods for the synthesis of functionalized aromatic compounds is a paramount goal in modern chemistry. Future research into 2-Iodonaphthalene-1-carboxylic acid will likely focus on moving beyond traditional synthetic routes to more environmentally friendly and efficient processes.

One promising avenue is the exploration of pathways utilizing biomass-derived platform chemicals. For instance, researchers have successfully developed a sustainable route for synthesizing naphthalenedicarboxylic acid derivatives from lignocellulose-derived dimethyl trans, trans-muconate and p-benzoquinone. acs.org This approach, which involves a Diels-Alder reaction followed by dehydroaromatization and hydrogenation, could potentially be adapted for the synthesis of this compound, significantly reducing the reliance on fossil fuel-based starting materials. acs.org

Future investigations could focus on:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the specific iodination and carboxylation of naphthalene (B1677914) precursors. This could offer high selectivity under mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Photocatalysis: Utilizing light-driven catalytic systems to promote the iodination of naphthalene-1-carboxylic acid, potentially with reduced waste generation.

A summary of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biomass-derived precursors | Reduced reliance on fossil fuels, utilization of renewable feedstocks. | Adaptation of existing biomass conversion pathways to produce the target molecule. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of enzymes for specific iodination and carboxylation reactions. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Optimization of reaction conditions and reactor design for continuous production. |

| Photocatalysis | Use of light as a green energy source, potential for novel reactivity. | Development of efficient photocatalysts for the selective functionalization of naphthalenes. |

Development of More Efficient and Selective Catalytic Asymmetric Transformations

The presence of the iodine atom in this compound makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on leveraging this reactivity in the context of asymmetric catalysis to generate chiral molecules with high enantiomeric purity.

Recent advancements in asymmetric catalysis have demonstrated the utility of iodonaphthalene derivatives in the synthesis of C-N axially chiral compounds through Pd/norbornene cooperative catalysis. nih.gov While this research did not specifically use this compound, it highlights the potential for this class of compounds to participate in stereoselective transformations.

Future research directions in this area could include:

Enantioselective Cross-Coupling Reactions: Designing chiral ligand-metal complexes to catalyze the asymmetric Suzuki, Sonogashira, or Heck reactions using this compound as a substrate. This would enable the synthesis of a wide range of chiral naphthalene derivatives.

Asymmetric C-H Activation: Exploring the use of this compound as a directing group to facilitate enantioselective C-H activation at other positions on the naphthalene ring.

Development of Novel Chiral Ligands: Synthesizing new chiral ligands specifically designed to interact with the unique steric and electronic properties of this compound to achieve high levels of stereocontrol.

The table below outlines potential asymmetric transformations involving this compound.

| Asymmetric Transformation | Potential Products | Key Research Focus |

| Enantioselective Suzuki Coupling | Chiral biaryl compounds | Development of chiral palladium catalysts. |

| Enantioselective Sonogashira Coupling | Chiral alkynylnaphthalenes | Design of chiral copper and palladium co-catalyst systems. |

| Enantioselective Heck Coupling | Chiral vinylnaphthalenes | Optimization of chiral phosphine (B1218219) ligands. |

| Asymmetric C-H Activation | Novel chiral polycyclic aromatic compounds | Exploration of ruthenium and iridium catalysts. |

Integration into Advanced Materials Science for Enhanced Functionality

Functionalized naphthalenes, particularly naphthalene diimides (NDIs), are of significant interest in materials science due to their excellent electronic properties. nih.govacs.org The synthesis of core-substituted NDIs under mild conditions has expanded the structural diversity and potential applications of these materials. nih.gov Future research could explore the incorporation of the this compound motif into such advanced materials.

The presence of the iodine atom offers a reactive handle for post-synthetic modification, allowing for the fine-tuning of the material's electronic and photophysical properties. For example, the iodo group can be replaced with various functional groups through cross-coupling reactions, leading to materials with tailored properties for specific applications.

Potential future research in this area includes:

Organic Semiconductors: Incorporating this compound derivatives into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The naphthalene core can facilitate charge transport, while the functional groups can be used to tune the material's energy levels and morphology.

Fluorescent Sensors: Designing and synthesizing fluorescent molecules based on the this compound scaffold for the detection of specific analytes. The emission properties could be modulated by the interaction of the analyte with the functionalized naphthalene core.

Self-Assembling Materials: Investigating the self-assembly of amphiphilic derivatives of this compound into well-defined nanostructures, such as nanofibers and vesicles, for applications in drug delivery and nanotechnology.

Interdisciplinary Research in Chemical Biology and Material Science (focused on synthetic applications)

The intersection of chemical biology and materials science offers exciting opportunities for the application of this compound. Its structure can serve as a scaffold for the synthesis of probes and functional molecules for biological applications.

For example, the carboxylic acid group can be used to attach biomolecules, such as peptides or sugars, while the iodo group can serve as a site for the introduction of fluorescent tags or other reporter groups. This could lead to the development of novel tools for studying biological processes.

Future interdisciplinary research could focus on:

Bioconjugation: Developing efficient methods for conjugating this compound derivatives to proteins and other biomolecules.

Bioimaging: Synthesizing fluorescent probes based on the this compound scaffold for imaging specific cellular components or processes.

Drug Delivery: Designing and synthesizing drug delivery systems that utilize the self-assembly properties of this compound derivatives to encapsulate and release therapeutic agents.

Deeper Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for the development of new and improved synthetic methods. Future research should focus on detailed mechanistic studies of key transformations.

For instance, kinetic and mechanistic investigations of the oxidation of naphthalene have provided valuable insights into the reaction pathways. researchgate.net Similar studies on the reactions of this compound would be highly beneficial.

Areas for future mechanistic investigation include:

Computational Studies: Using density functional theory (DFT) and other computational methods to model the transition states and intermediates of reactions involving this compound.

Kinetic Analysis: Performing detailed kinetic studies to determine the rate laws and activation parameters for key transformations.

Spectroscopic Characterization: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify and characterize reaction intermediates.

A deeper understanding of the underlying reaction mechanisms will enable chemists to design more efficient, selective, and sustainable synthetic routes to a wide range of valuable compounds derived from this compound.

Q & A

Q. What are the challenges in achieving enantioselective synthesis of iodinated naphthalene derivatives?

- Methodological Answer : Develop chiral auxiliaries or asymmetric catalytic systems (e.g., BINOL-based ligands) to control stereochemistry at the iodine-bearing carbon. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy. Compare kinetic resolution vs. dynamic kinetic asymmetric transformation (DYKAT) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。